4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid
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Overview
Description
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid is a complex organic compound that features a thiazole ring, a sulfonyl group, and a benzenecarboxylic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to affect multiple biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and tumor cells, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these cells .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects, such as inhibiting the growth of bacteria, fungi, and tumor cells, and inducing cell death .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether suggests that the solvent used could potentially influence the action and efficacy of this compound. Additionally, the stability of this compound at different temperatures and pH levels would need further investigation.
Preparation Methods
The synthesis of 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzenecarboxylic acid include other thiazole derivatives and sulfonyl-containing compounds. Examples include:
Sulfathiazole: An antimicrobial drug with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug with a thiazole ring and various functional groups.
Abafungin: An antifungal drug with a thiazole ring and a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methylsulfonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-11-13-5-8(18-11)6-19(16,17)9-3-1-7(2-4-9)10(14)15/h1-5H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSUBQMUGFYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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